
2,2,5,7-テトラメチル-1-オキソ-2,3-ジヒドロ-1H-インデン-4-カルボン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,5,7-Tetramethyl-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid is an organic compound with the molecular formula C14H16O3. This compound is characterized by its indene core structure, which is a bicyclic system consisting of a benzene ring fused to a cyclopentene ring. The presence of multiple methyl groups and a carboxylic acid functional group makes this compound particularly interesting for various chemical and industrial applications.
科学的研究の応用
2,2,5,7-Tetramethyl-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,5,7-Tetramethyl-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid typically involves the following steps:
Formation of the Indene Core: The indene core can be synthesized through a Friedel-Crafts alkylation reaction, where a benzene ring is alkylated using an appropriate alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of Methyl Groups: The methyl groups can be introduced via methylation reactions using reagents like methyl iodide or dimethyl sulfate in the presence of a strong base such as sodium hydride.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), nitrating agents.
Esterification: Alcohols (methanol, ethanol), acid catalysts (sulfuric acid).
Major Products
Oxidation: Corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: Corresponding alcohol.
Substitution: Halogenated or nitrated derivatives.
Esterification: Esters of the carboxylic acid.
作用機序
The mechanism of action of 2,2,5,7-Tetramethyl-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The presence of the carboxylic acid group allows it to form hydrogen bonds and ionic interactions, which can influence its binding affinity and specificity.
類似化合物との比較
Similar Compounds
2,3-Dihydro-1H-indene-4-carboxylic acid: Lacks the methyl groups, which may affect its chemical reactivity and biological activity.
1-Oxo-2,3-dihydro-1H-indene-4-carboxylic acid: Similar structure but without the additional methyl groups, leading to different physical and chemical properties.
2,2,5,7-Tetramethyl-1-oxo-1H-indene-4-carboxylic acid: Similar but with variations in the position of the oxo group, affecting its reactivity.
Uniqueness
The unique combination of multiple methyl groups and a carboxylic acid functional group in 2,2,5,7-Tetramethyl-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid imparts distinct chemical properties, such as increased hydrophobicity and steric hindrance, which can influence its reactivity and interactions in various applications.
特性
IUPAC Name |
2,2,5,7-tetramethyl-1-oxo-3H-indene-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O3/c1-7-5-8(2)11(13(16)17)9-6-14(3,4)12(15)10(7)9/h5H,6H2,1-4H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STZOOTNYAOKYQA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=C1C(=O)C(C2)(C)C)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60352476 |
Source


|
| Record name | 2,2,5,7-Tetramethyl-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60352476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23342-32-7 |
Source


|
| Record name | 2,2,5,7-Tetramethyl-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60352476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

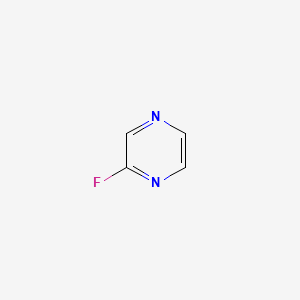

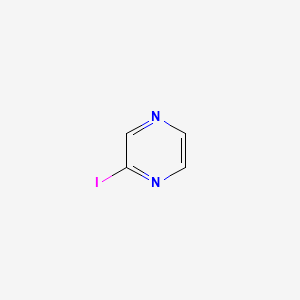
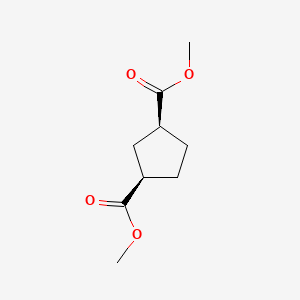
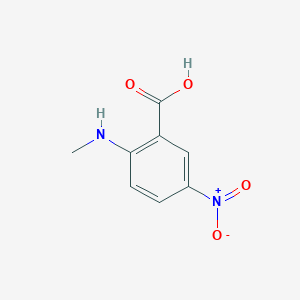
![Bicyclo[3.3.1]nonane-3,7-dione](/img/structure/B1298671.png)
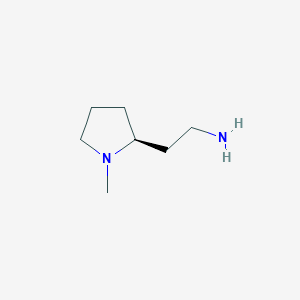
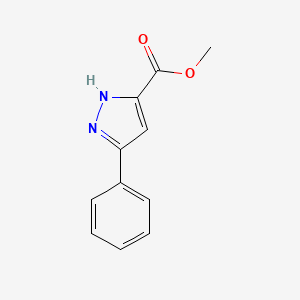
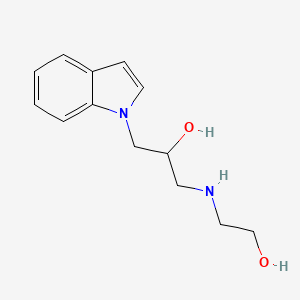
![1-[(2-Chlorophenyl)methylideneamino]-3-phenylthiourea](/img/structure/B1298682.png)
![N-Benzo[1,3]dioxol-5-yl-2-(3-formyl-indol-1-yl)-acetamide](/img/structure/B1298683.png)


